![molecular formula C19H23N3O4 B2956864 1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)urea CAS No. 1207043-60-4](/img/structure/B2956864.png)
1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)urea
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Description
1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)urea is a useful research compound. Its molecular formula is C19H23N3O4 and its molecular weight is 357.41. The purity is usually 95%.
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Biological Activity
1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)urea is a complex organic compound that has drawn attention for its potential biological activities. This article explores the compound's synthesis, biological activity, and relevant case studies.
Chemical Structure
The compound features a benzo[d][1,3]dioxole moiety and a piperidine ring substituted with a furan group, which are known for their diverse biological properties. The molecular formula is C20H22N4O3, and its molecular weight is approximately 366.42 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the benzo[d][1,3]dioxole unit through cyclization reactions.
- Attachment of the furan and piperidine groups via nucleophilic substitution or coupling reactions.
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its potential as an anticancer agent, anti-inflammatory agent, and neuroprotective agent.
Anticancer Activity
Recent studies have shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example:
- In vitro studies demonstrated that the compound induced apoptosis in MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values ranging from 1.0 to 10.0 µM depending on the specific derivative tested .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 1.003 | Induction of apoptosis via caspase pathways |
A549 | 0.72 | Inhibition of EGFR signaling pathways |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties:
- In vivo studies indicated that it reduced paw edema in rat models of inflammation, suggesting its potential as a therapeutic agent for inflammatory diseases.
Neuroprotective Effects
Research has indicated that this compound may possess neuroprotective effects:
- Neuroprotection assays showed that it could protect neuronal cells from oxidative stress-induced damage, likely through antioxidant mechanisms .
Case Studies
- Case Study on MCF-7 Cells : A study conducted by researchers at the Groningen Research Institute demonstrated that derivatives of this compound significantly inhibited cell proliferation in MCF-7 cells by disrupting cell cycle progression and promoting apoptosis through caspase activation .
- Anti-inflammatory Effects in Animal Models : In a controlled experiment, rats treated with the compound exhibited reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), indicating its potential utility in treating conditions like arthritis .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c23-19(21-15-3-4-17-18(10-15)26-13-25-17)20-11-14-5-7-22(8-6-14)12-16-2-1-9-24-16/h1-4,9-10,14H,5-8,11-13H2,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOPYLFPKTWEMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC3=C(C=C2)OCO3)CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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